

The hERG Activator NS1643: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: NS1643

Cat. No.: B1680090

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Introduction

NS1643, or 1,3-bis(2-hydroxy-5-trifluoromethyl-phenyl)urea, is a small molecule compound that has garnered significant attention in the scientific community for its role as a potent activator of the human Ether-à-go-go-Related Gene (hERG) potassium channel, also known as Kv11.1. This channel is a critical component in cardiac action potential repolarization, and its dysfunction can lead to serious cardiac arrhythmias. Beyond its cardiovascular effects, **NS1643** has emerged as a valuable tool in cancer research, demonstrating anti-proliferative and anti-metastatic properties in various cancer cell lines. This technical guide provides an in-depth overview of the discovery and initial characterization of **NS1643**, focusing on its mechanism of action, quantitative effects on ion channel kinetics, and its impact on key signaling pathways.

Core Mechanism of Action: hERG Channel Activation

NS1643 acts as a partial agonist of hERG K⁺ channels, with a reported half-maximal effective concentration (EC₅₀) of 10.5 µM.[1][2] Its primary mechanism involves modulating the gating kinetics of the channel, leading to an increase in the overall potassium current. Specifically, **NS1643** has been shown to slow the rate of hERG channel inactivation and reduce the extent of its rectification across a range of voltages.[2] This results in a greater potassium efflux during the repolarization phase of the action potential.

Quantitative Electrophysiological Data

The effects of **NS1643** on the electrophysiological properties of Kv11 channels have been characterized in various experimental systems. The following tables summarize the key quantitative data from these studies.

Parameter	Cell Line	NS1643 Concentration (μM)	Control Value	Value with NS1643	Fold Change/Shift	Reference
EC50	Xenopus oocytes expressing hERG	N/A	N/A	10.5	N/A	[1][2]
V1/2 of Activation (mV)	CHO cells expressing rat Kv11.3	0.1	-37.9 ± 0.8	~ -45	~ -7 mV	[3]
5	-37.9 ± 0.8	~ -53	~ -15 mV	[3]		
10	-37.9 ± 0.8	~ -53	~ -15 mV	[3]		
CHO-K1 cells expressing hERG	30	25.46 ± 1.42	-52.47 ± 1.21	-77.93 mV	[4]	
Activation Time Constant (τ _{act} , ms)	CHO cells expressing rat Kv11.3	10	47.5 ± 4.6	21.7 ± 5.2	~0.46-fold decrease	[3]
20	47.5 ± 4.6	156.0 ± 20.6	~3.28-fold increase	[3]		
Deactivation Time Constant (τ _{deact} , ms at -120 mV)	CHO cells expressing rat Kv11.3	1	12.5 ± 0.4	17.1 ± 2.2	~1.37-fold increase	[3]
20	12.5 ± 0.4	111 ± 9	~8.88-fold increase	[3]		

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

The quantitative data presented above were primarily obtained using the whole-cell patch-clamp technique. This method allows for the recording of ionic currents across the entire cell membrane.

Cell Preparation:

- Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably or transiently expressing the hERG channel are cultured on glass coverslips.

Solutions:

- External Solution (in mM): 140 NaCl, 5.4 KCl, 1 CaCl₂, 1 MgCl₂, 5 HEPES, and 5.5 glucose. The pH is adjusted to 7.4 with NaOH.[\[5\]](#)
- Internal (Pipette) Solution (in mM): 10 KCl, 110 K-aspartate, 5 MgCl₂, 5 Na₂ATP, 10 EGTA, 5 HEPES, and 1 CaCl₂. The pH is adjusted to 7.2 with KOH.[\[5\]](#)

Recording Procedure:

- Coverslips with adherent cells are placed in a recording chamber and superfused with the external solution.
- Borosilicate glass pipettes with a resistance of 2-5 M Ω when filled with the internal solution are used.
- A high-resistance "giga-seal" (>1 G Ω) is formed between the pipette tip and the cell membrane.
- The cell membrane is then ruptured by applying gentle suction to achieve the whole-cell configuration.
- Currents are recorded using an amplifier and digitizer. Data is typically sampled at 1-2 kHz.[\[5\]](#)

Voltage Protocols:

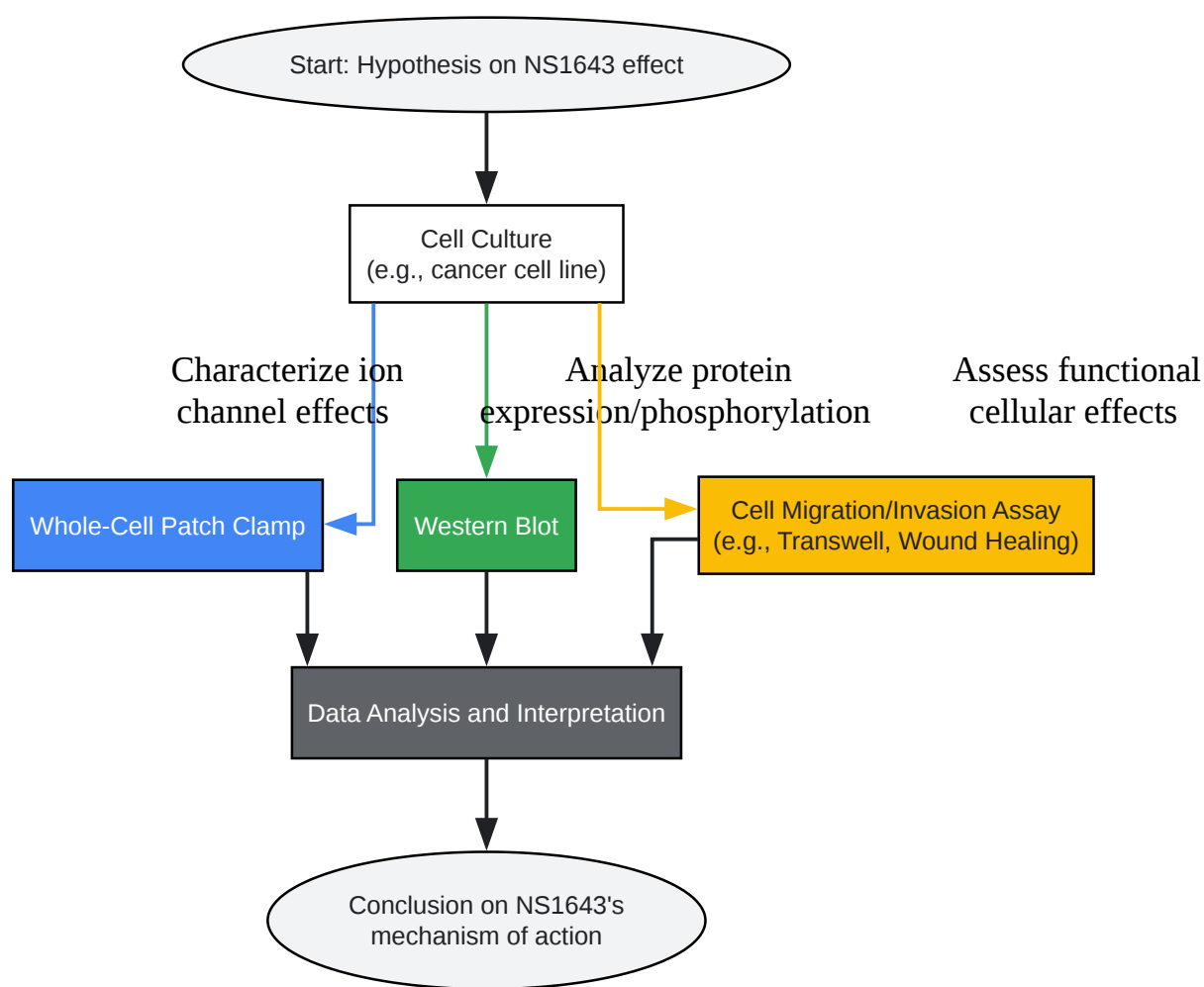
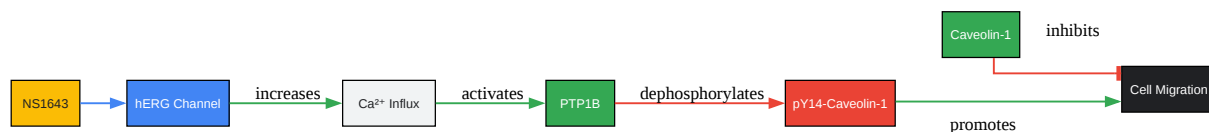
- To measure the voltage dependence of activation: From a holding potential of -80 mV, cells are depolarized to various test potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to allow for channel activation (e.g., 1-2 seconds). This is followed by a repolarizing step to a negative potential (e.g., -100 mV) to record tail currents. The peak tail currents are then plotted against the preceding test potential and fitted with a Boltzmann function to determine the $V_{1/2}$ of activation.[5]
- To measure activation and deactivation kinetics: Single depolarizing pulses are applied to a potential that elicits a robust outward current. The rising phase of the current is fitted with an exponential function to determine the activation time constant (τ_{act}). The decaying phase of the tail current upon repolarization is fitted with an exponential function to determine the deactivation time constant (τ_{deact}).[3][5]

Signaling Pathways Modulated by NS1643 in Cancer

In the context of cancer biology, **NS1643** has been shown to inhibit cell proliferation, migration, and invasion. These effects are mediated, at least in part, through the modulation of key signaling pathways.

Wnt/ β -catenin Signaling Pathway

NS1643 attenuates the Wnt/ β -catenin signaling pathway, which is often hyperactivated in cancer and promotes cell proliferation and metastasis.[6][7] Activation of hERG channels by **NS1643** leads to the stabilization of β -catenin at the plasma membrane by inhibiting the phosphorylation of AKT and GSK3 β . [6] This prevents the nuclear translocation of β -catenin, thereby reducing its transcriptional activity on target genes involved in cell proliferation and migration.[6][8]



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